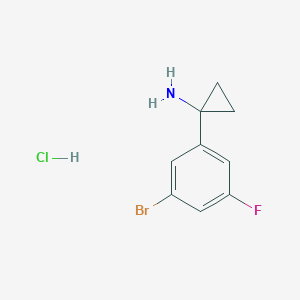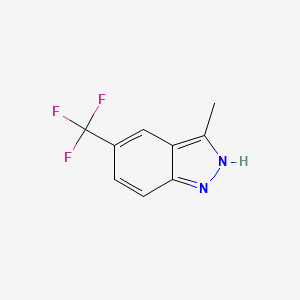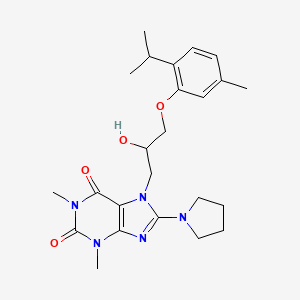
1-(3-Bromo-5-fluorophenyl)cyclopropanamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1-(3-Bromo-5-fluorophenyl)cyclopropan-1-amine;hydrochloride” is a chemical compound with the CAS Number: 2361634-47-9 . It has a molecular weight of 266.54 . It’s a powder at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H9BrFN.ClH/c10-7-3-6 (4-8 (11)5-7)9 (12)1-2-9;/h3-5H,1-2,12H2;1H . This code provides a detailed description of the molecule’s structure, including the arrangement of atoms and bonds.Physical and Chemical Properties Analysis
This compound is a powder at room temperature . It has a molecular weight of 266.54 .Scientific Research Applications
Synthesis and Structural Properties
- A study by (Qiu et al., 2009) outlines a practical synthesis method for 2-Fluoro-4-bromobiphenyl, an intermediate in manufacturing non-steroidal anti-inflammatory and analgesic materials. The study emphasizes the cost and safety aspects of large-scale production, exploring alternatives to conventional methods involving expensive and toxic reagents.
Environmental Remediation
- (Ateia et al., 2019) discuss the use of amine-containing sorbents in water treatment, specifically for the removal of perfluoroalkyl and polyfluoroalkyl substances (PFAS) from drinking water. The study provides a critical analysis of the development and application of these sorbents, underlining the importance of electrostatic interactions, hydrophobic interactions, and sorbent morphology in PFAS removal.
Toxicological Studies
- The toxicological aspects of Polybrominated dibenzo-p-dioxins and dibenzofurans are covered in a review by (Mennear & Lee, 1994). They highlight the occurrence of these compounds as contaminants in brominated flame retardants and their formation during combustion. The review discusses their biological effects, including hepatic induction and reproductive toxicity, and compares their potency to chlorinated analogs.
Chemical Properties and Reactions
- The synthesis and spectroscopic properties of novel substituted 2-trichloromethyl-3-phenyl-1,3-thiazolidin-4-ones are detailed by (Issac & Tierney, 1996). The study provides insights into the reactions of chloral with amines and the formation of various intermediates, contributing to the understanding of compound behavior and potential applications.
Pharmacological Studies
- In the pharmacological context, (Zhang et al., 2013) review the applications of FTY720, a compound structurally similar to 1-(3-Bromo-5-fluorophenyl)cyclopropan-1-amine;hydrochloride, in cancer therapy. The review discusses its preclinical antitumor efficacy and the molecular targets of its unphosphorylated form, highlighting the differences from its immunosuppressive properties.
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
Properties
IUPAC Name |
1-(3-bromo-5-fluorophenyl)cyclopropan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrFN.ClH/c10-7-3-6(4-8(11)5-7)9(12)1-2-9;/h3-5H,1-2,12H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPDSILDPGRBFOU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC(=CC(=C2)Br)F)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrClFN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.54 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![8-((3-(4-(Benzyloxy)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B2416869.png)
![6-Chloro-2-phenylimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B2416870.png)
![N-[1-cyano-2-(3,4-difluorophenoxy)-1-methylethyl]bicyclo[3.1.0]hexane-6-carboxamide](/img/structure/B2416871.png)
![2-[(4-Chloro-2-nitrophenyl)formamido]pentanoic acid](/img/structure/B2416872.png)
![N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2-(1-methyl-1H-indol-3-yl)acetamide](/img/structure/B2416873.png)
![N-((3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2416874.png)

![tert-Butyl ((1-aminotetrahydro-3-oxaspiro[bicyclo[2.1.1]hexane-2,4'-pyran]-4-yl)methyl)carbamate](/img/structure/B2416882.png)



![2-[5-(Pyrrolidine-1-sulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-5-(trifluoromethyl)pyridine](/img/structure/B2416887.png)

![N-(4-fluorophenyl)-1-phenyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide](/img/structure/B2416892.png)
